Lead bis(p-octylphenolate)

Description

Contextualization within Organometallic and Coordination Chemistry Research

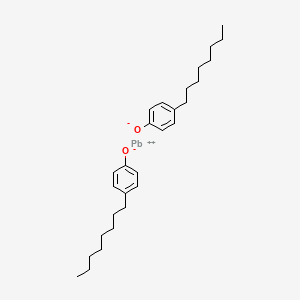

Lead bis(p-octylphenolate) belongs to the class of organolead compounds, where a central lead atom is bonded to organic ligands. Specifically, it is a salt where the lead(II) ion is coordinated to two p-octylphenolate anions. The structure involves the lead as the central atom bonded to the oxygen atoms of the p-octylphenolate groups. ontosight.ai This arrangement places it within the broader field of coordination chemistry, which studies compounds consisting of a central atom or ion bonded to a surrounding array of molecules or anions, known as ligands.

The synthesis of such compounds typically involves the reaction of a lead salt with the corresponding phenol (B47542). For instance, the synthesis of lead bis(p-octylphenolate) would likely involve the reaction of a lead(II) salt with p-octylphenol. vulcanchem.com Research in this area often focuses on the synthesis of new organolead compounds with unique properties and potential applications. numberanalytics.com The study of their chemical reactions, such as oxidation, reduction, and substitution, is also a key aspect of research in this field.

Historical and Current Industrial Relevance in Chemical Formulations

Historically, lead compounds have been utilized in a wide array of industrial applications. Lead bis(p-octylphenolate), in particular, has found use as a stabilizer, primarily in polyvinyl chloride (PVC) products. ontosight.aipvcstabilizer.com Lead stabilizers are effective at preventing the thermal degradation of PVC during processing at high temperatures, thereby maintaining the material's structural integrity, color, and flexibility. ontosight.aipvcstabilizer.comtldvietnam.com Their compatibility with PVC and cost-effectiveness made them a popular choice in the manufacturing of pipes, cable insulation, and profiles. pvcstabilizer.combaerlocher.com

However, due to growing environmental and health concerns associated with lead, the use of lead-based stabilizers has been on a decline. pvcstabilizer.comtldvietnam.com The industry has been transitioning towards alternatives such as calcium-based and organotin stabilizers. pvcstabilizer.com

Regulatory and Environmental Chemistry Perspectives

The use of lead and its compounds, including lead bis(p-octylphenolate), is subject to stringent regulations globally due to their toxicity. ontosight.ainih.gov There is no known safe level of lead exposure, and it can cause irreversible neurological damage, among other health issues. who.int

Several international and national bodies have implemented regulations that restrict the use of lead in various products. The European Union's Restriction of Hazardous Substances (RoHS) Directive, for example, limits the use of lead in electrical and electronic equipment to a maximum concentration of 0.1% by weight in homogeneous materials. ontosight.ainemko.comsalcavi.comwikipedia.org Similarly, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the EU has placed restrictions on certain lead compounds in paints and other consumer products. who.intenvix.co.jpsaicmknowledge.orgiisd.orgsaicm.org The European Chemicals Agency (ECHA) has also been involved in assessing the risks of lead stabilizers in PVC. europa.eu

In the United States, the Environmental Protection Agency (EPA) regulates lead under the Toxic Substances Control Act (TSCA). ontosight.ai Many countries have enacted laws to limit the lead content in paint, with some setting a limit as low as 90 parts per million (ppm). who.intsaicmknowledge.orgiisd.orgsaicm.org

The environmental impact of organolead compounds is a significant concern. nih.gov These compounds can be introduced into the environment through anthropogenic activities. nih.gov While some organolead compounds are volatile and found in the atmosphere, others, particularly ionic species, can be present in water and sediment. taylorfrancis.com The persistence and bioaccumulation of lead compounds in the environment pose a threat to aquatic life and human health. nih.gov

Research Gaps and Future Directions in Chemical Science

Despite the decline in some of its traditional applications due to regulatory pressures, research into lead compounds continues. One of the primary areas of future research is the development of lead-free alternatives for various applications. numberanalytics.com There is also interest in the development of nanostructured lead compounds, which may exhibit unique properties and find applications in areas like energy storage and photovoltaics. numberanalytics.comresearchgate.net

However, a significant portion of future research will likely focus on understanding the long-term environmental fate and toxicological effects of existing organolead compounds. There is a need for more comprehensive studies on the biogeochemical cycles of these compounds and their impact on ecosystems. nih.gov Additionally, the development of more efficient and cost-effective methods for the remediation of lead-contaminated sites is a crucial area of research.

The role of computational chemistry and artificial intelligence is also expected to grow in the field of lead compound research. These tools can aid in the design of new molecules with specific properties and in predicting their potential toxicity, thereby accelerating the discovery of safer and more effective materials. preprints.orgnih.gov

Chemical Compound Information

| Compound Name |

| Lead bis(p-octylphenolate) |

| Lead carbonate |

| Lead sulfate (B86663) |

| p-Octylphenol |

| Lead(II) ion |

| Calcium-based stabilizers |

| Organotin stabilizers |

| Lead |

| Lead salts |

| p-octylphenolate |

Chemical Properties of Lead bis(p-octylphenolate)

| Property | Value |

| CAS Number | 84394-98-9 chemsrc.comnefab.comchemicalbook.com |

| Molecular Formula | C28H42O2Pb chemsrc.com |

| Molecular Weight | 617.832 g/mol chemsrc.com |

| LogP | 9.086 chemsrc.com |

| PSA | 46.12 chemsrc.com |

| Exact Mass | 618.295 g/mol chemsrc.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84394-98-9 |

|---|---|

Molecular Formula |

C28H42O2Pb |

Molecular Weight |

618 g/mol |

IUPAC Name |

lead(2+);4-octylphenolate |

InChI |

InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |

InChI Key |

JLYATELDAHVHGW-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lead Bis P Octylphenolate and Analogues

Chemical Synthesis Pathways and Reaction Conditions

The synthesis of lead alkyl phenates, including Lead bis(p-octylphenolate), is most commonly achieved through a direct reaction between a lead oxide and an alkylated phenol (B47542). This method provides a straightforward route to the desired compound.

A prevalent one-step process involves reacting phenols with lead bases, such as lead(II) oxide (PbO) or lead hydroxide (B78521), in a specific reaction medium. google.com For the synthesis of a lead alkyl phenate, a mixture of an alkyl phenol (like p-octylphenol) and a dihydric alcohol, such as ethylene (B1197577) glycol, is heated. google.com Lead(II) oxide is then introduced, and the temperature is gradually increased while the pressure is reduced. google.com The reaction is driven to completion by maintaining a high temperature (e.g., 330°F or approximately 165°C) under vacuum to remove the ethylene glycol and water formed during the reaction. google.com

The general reaction can be represented as: 2 R-C₆H₄-OH + PbO → (R-C₆H₄-O)₂Pb + H₂O Where R is the p-octyl group.

Alternative, though less commonly cited for this specific compound, synthetic strategies in organometallic chemistry could include:

Transmetalation: This method involves the transfer of a ligand from one metal to another. wikipedia.org In a hypothetical scenario, an organotin or organosilicon phenolate (B1203915) could react with a lead salt to yield the lead phenolate. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org The thermodynamic and kinetic factors, largely driven by the electronegativity of the metals, determine the favorability of the reaction. wikipedia.org

Electrochemical Synthesis: Electrochemical methods can be employed for the oxidation of phenols and the synthesis of lead-based compounds. scielo.org.zaresearchgate.net The electrochemical oxidation of phenol can lead to the formation of phenoxy radicals, which could potentially react with a lead anode to form the desired phenolate. researchgate.net Porous lead dioxide electrodes have been used in the electrochemical oxidation of phenol, demonstrating the viability of lead-based electrochemistry for modifying phenolic compounds. scielo.org.za

Precursor Design and Ligand Functionalization Strategies

The properties of the final lead phenolate compound are heavily influenced by the choice of precursors—the lead source and the phenolic ligand.

Lead Precursors The most common precursor is lead(II) oxide (PbO), which exists in two polymorphs: the red tetragonal form (litharge) and the yellow orthorhombic form (massicot). wikipedia.org PbO is produced on a large scale as an intermediate in refining lead ores. wikipedia.org Other lead oxides, such as lead(II,IV) oxide (Pb₃O₄) and lead(IV) oxide (PbO₂), also serve as potential lead sources. wikipedia.org The choice of precursor can be critical; for instance, PbO₂ is a strong oxidizing agent, and its use might lead to different reaction pathways or side products compared to the more basic PbO. wikipedia.orgsciencemadness.org The reactivity and ultimate product formation can also be influenced by the specific lead(II) compound used as a precursor, such as lead(II) chloride or lead carbonate, which may form different intermediate solids. nih.gov

Table of Common Lead Precursors

| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Common Form(s) | Key Characteristics |

|---|---|---|---|---|

| Lead(II) Oxide | PbO | 223.20 | Litharge (red), Massicot (yellow) | Most common precursor; basic oxide. wikipedia.org |

| Lead(II,IV) Oxide | Pb₃O₄ | 685.60 | Red-lead (orange/red powder) | Mixture of PbO and PbO₂; can act as an oxidant. |

| Lead(IV) Oxide | PbO₂ | 239.20 | Dark-brown powder | Strong oxidizing agent. wikipedia.org |

| Lead(II) Hydroxide | Pb(OH)₂ | 241.21 | White amorphous powder | Basic lead source, reacts with acidic phenols. |

Ligand Functionalization The "ligand" in Lead bis(p-octylphenolate) is the p-octylphenolate anion. The functionalization of the phenol molecule is a key strategy for tuning the final properties of the metal complex. The nature and position of the substituent on the phenyl ring can alter the compound's solubility, thermal stability, and reactivity.

For Lead bis(p-octylphenolate), the para-substituted octyl group (an eight-carbon alkyl chain) imparts significant oil solubility. google.com Strategies for ligand functionalization could involve:

Varying Alkyl Chain Length: Using phenols with shorter (e.g., butyl, hexyl) or longer (e.g., dodecyl) alkyl chains to modify solubility and steric hindrance around the lead center.

Alkyl Chain Branching: Employing branched alkyl groups (e.g., tert-butyl) instead of linear ones to alter packing in the solid state and solubility characteristics.

Introducing Other Functional Groups: Incorporating other groups onto the phenyl ring, although this would create analogues rather than Lead bis(p-octylphenolate) itself. Direct Csp²–H functionalization of simple phenols is a powerful method for creating novel C-C bonds and accessing highly functionalized ligands. rsc.org

Optimization of Synthetic Yields and Purity for Research Applications

Maximizing the yield and ensuring high purity are critical for obtaining reliable data in research applications. The optimization of the synthesis of lead phenolates involves carefully controlling several reaction parameters.

Key parameters for optimization include:

Stoichiometry: The molar ratio of the lead precursor to the phenol is crucial. A slight excess of one reactant may be used to drive the reaction to completion, but this can complicate purification.

Temperature Profile: The rate of heating and the final reaction temperature affect reaction kinetics and the potential for side reactions or decomposition. The gradual temperature increase described in synthetic patents is a method to control the reaction rate. google.com

Pressure: Using a vacuum is essential for removing water and the diol reaction medium, which, according to Le Chatelier's principle, shifts the equilibrium toward the formation of the product. google.com

Catalyst: While the direct reaction often proceeds without a catalyst, the choice of reaction medium, such as a dihydric alcohol, can be considered a reaction promoter. google.com

Purification Method: After the reaction, filtering the mixture while hot removes unreacted lead oxide and other solid impurities. google.com For research-grade material, further purification might involve recrystallization from a suitable solvent or column chromatography, depending on the compound's stability and solubility.

Modern approaches to reaction optimization, such as the use of statistical modeling and machine learning algorithms, can efficiently explore the parameter space to identify conditions that lead to the highest yield and purity with a minimal number of experiments. researchgate.net

Table of Optimizable Reaction Parameters

| Parameter | Effect on Synthesis | Optimization Strategy |

|---|---|---|

| Reactant Ratio | Influences reaction completion and potential for unreacted starting materials in the product. | Systematically vary the molar ratio of phenol to lead oxide to find the optimal balance for high conversion. |

| Temperature | Affects reaction rate and thermal stability of reactants and products. | Test different heating profiles and final temperatures to maximize product formation while minimizing thermal decomposition. |

| Pressure | Crucial for removing volatile byproducts (e.g., water), driving the reaction forward. | Experiment with different vacuum levels to optimize the removal of byproducts without removing reactants. |

| Reaction Time | Determines the extent of reaction completion. | Monitor the reaction progress over time to identify the point of maximum yield before potential degradation occurs. |

| Solvent/Medium | The reaction medium can influence reactant solubility and reaction pathways. | Screen different high-boiling point solvents or promoters (like various diols) for improved yield and purity. google.com |

Green Chemistry Approaches in Lead Phenolate Synthesis

Growing environmental concerns encourage the development of more sustainable synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. samipubco.com

For the synthesis of lead compounds, several green approaches are being explored:

Mechanochemical Synthesis: This solvent-free technique uses mechanical energy (e.g., from ball milling) to initiate chemical reactions. nih.gov It is a promising green alternative to traditional solvent-based methods, as it can lead to high-purity products with short reaction times and no solvent waste. researchgate.netmdpi.com The synthesis of various lead-based materials, including perovskites and lead selenide, has been successfully demonstrated using mechanochemistry. acs.orgrsc.org This approach could potentially be applied to the reaction of solid PbO with p-octylphenol.

Microwave- or Ultrasound-Assisted Synthesis: These technologies use microwave or ultrasonic irradiation to supply energy to the reaction, often leading to dramatically reduced reaction times and increased yields. nih.gov They are considered green enabling technologies that can enhance synthetic efficiency. nih.gov

Use of Greener Solvents: If a solvent is necessary, replacing traditional volatile organic compounds with more environmentally benign alternatives, such as ionic liquids or water (if reactant solubility allows), is a core principle of green chemistry. mdpi.com

Biocatalysis: While less common for organometallic synthesis, the use of enzymes or microorganisms to catalyze reactions represents a highly sustainable approach. astrazeneca.at

These methods offer pathways to produce lead phenolates with a reduced environmental footprint, aligning with the broader goals of sustainable chemical manufacturing. frontiersin.org

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of Lead bis(p-octylphenolate)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. Despite extensive searches of academic literature and crystallographic databases, no published single-crystal X-ray diffraction data for Lead bis(p-octylphenolate) could be located. Therefore, detailed information regarding its crystal system, space group, and precise atomic coordinates remains uncharacterized in the public domain.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For Lead bis(p-octylphenolate), one would expect ¹H and ¹³C NMR to confirm the structure of the p-octylphenolate ligand and potentially ²⁰⁷Pb NMR to provide insight into the lead coordination environment. However, a thorough review of scientific databases reveals no publicly available solution or solid-state NMR spectra or datasets for this specific compound.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's bonds. These techniques are invaluable for identifying functional groups and confirming molecular identity. While FTIR is particularly useful for analyzing organic components like plastics and polymers, Raman can be a better choice for some inorganic materials. A combined approach using both techniques often yields a more comprehensive characterization.

For Lead bis(p-octylphenolate), characteristic vibrational bands would be expected for the aromatic ring, alkyl chain (C-H stretches, bends), and the phenolate (B1203915) C-O and Pb-O bonds. However, specific experimental FTIR and Raman spectra for Lead bis(p-octylphenolate), including tables of vibrational frequencies and their assignments, are not available in the reviewed scientific literature.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. Various ionization methods could be applied to analyze Lead bis(p-octylphenolate). Despite the utility of this technique, no specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion or its characteristic fragments, has been published for Lead bis(p-octylphenolate) in the accessible scientific literature.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the electronic transitions within a molecule, providing information about its chromophores and electronic structure. The p-octylphenolate ligand in the compound would be expected to exhibit characteristic absorption bands in the ultraviolet region. At present, no experimental UV-Vis absorption spectra, emission spectra, or related data such as molar absorptivity coefficients for Lead bis(p-octylphenolate) are available in published scientific sources.

Thermal Analysis Techniques (TGA, DSC) for Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability, decomposition profile, and phase transitions (e.g., melting point) of a compound. This data is particularly important for materials used in industrial applications that involve high temperatures. A review of the literature indicates that no public TGA or DSC data, which would detail the decomposition temperatures or melting point of Lead bis(p-octylphenolate), is currently available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the ground-state electronic structure and the nature of chemical bonding in Lead bis(p-octylphenolate). By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, orbital energies, and charge distributions.

For Lead bis(p-octylphenolate), geometry optimization using a functional like B3LYP with a suitable basis set (such as LANL2DZ for the lead atom and 6-31G(d,p) for lighter atoms) would likely predict a V-shaped or bent geometry around the central lead(II) ion. This is due to the influence of the stereochemically active 6s² lone pair on the lead atom, a common feature in Pb(II) chemistry. nih.goviarjset.com The two p-octylphenolate ligands would coordinate to the lead center through their oxygen atoms.

The primary bonding interaction is the Pb-O bond, which computational studies on similar lead(II) complexes suggest has a significant ionic character, arising from the electrostatic attraction between the positively charged Pb(II) ion and the negatively charged phenolate (B1203915) oxygen. scielo.br Natural Bond Orbital (NBO) analysis can quantify this, revealing the charge transfer from the phenolate ligands to the lead atom. The valence orbitals of lead involved in bonding are primarily the 6s and the empty 6p orbitals, which interact with the 2p orbitals of the oxygen atoms. nih.govarxiv.org The long octyl chains, being non-polar, would primarily influence the molecule's steric properties and its solubility in non-polar media.

Interactive Table 1: Predicted Geometrical Parameters for Lead bis(p-octylphenolate) Note: This data is based on theoretical calculations for analogous lead(II) phenolate structures and serves as a predictive model.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich phenolate rings and the oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the lead(II) ion, specifically involving its vacant 6p orbitals. koreascience.kr The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.

Interactive Table 2: Predicted Frontier Molecular Orbital (FMO) Properties Note: Energies are hypothetical values derived from DFT calculations on related structures.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of Lead bis(p-octylphenolate) over time, providing insights into its conformational flexibility and its interactions with surrounding molecules. In a typical MD simulation, the molecule would be placed in a simulation box, often with a solvent, and the trajectories of all atoms are calculated by integrating Newton's laws of motion.

Given the long, non-polar octyl chains, MD simulations are particularly useful for studying the compound's behavior in non-polar environments, such as hydrocarbon solvents. These simulations can reveal how the flexible octyl chains interact with each other and with solvent molecules through van der Waals forces. These interactions are critical in determining the compound's solubility and its aggregation behavior in solution. Studies on similar long-chain alkylphenols have shown that such non-bonding interactions can significantly influence their physical properties. scirp.org

Furthermore, MD simulations can explore potential supramolecular assembly. The planar phenyl rings of the phenolate ligands could potentially engage in π-π stacking interactions, leading to the formation of dimers or larger aggregates. The long octyl chains could then interdigitate, creating organized, non-covalent structures. These weak intermolecular forces, though individually small, can collectively have a significant impact on the material's bulk properties. utwente.nl

Interactive Table 3: Predicted Intermolecular Interaction Energies Note: These values represent typical energy ranges for such interactions and are context-dependent.

Prediction of Chemical Reactivity and Stability Profiles

Computational methods can predict the chemical reactivity and stability of Lead bis(p-octylphenolate). Conceptual DFT provides a framework for this by using global and local reactivity descriptors derived from the electronic structure. researchgate.netscielo.org.mx

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. A large HOMO-LUMO gap, as predicted for this compound, generally corresponds to high kinetic stability (low reactivity), because more energy is required to excite an electron to a reactive state. mdpi.com

Local reactivity can be predicted by analyzing the Molecular Electrostatic Potential (MEP) map and Fukui functions. The MEP map would show regions of negative potential localized around the phenolate oxygen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential, likely around the lead ion, would be susceptible to nucleophilic attack.

Interactive Table 4: Predicted Global Reactivity Descriptors Note: Calculated from the hypothetical FMO energies in Table 2.```html

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.525 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.325 |

| Global Electrophilicity (ω) | μ² / (2η) | 2.67 |

The thermal stability can also be investigated computationally by mapping the potential energy surface for decomposition pathways. A likely mechanism for the thermal decomposition of Lead bis(p-octylphenolate) would involve the homolytic cleavage of the Pb-O bonds to form phenoxyl and lead-centered radicals. The activation energy for this bond cleavage can be calculated, providing a quantitative measure of the compound's thermal stability.

Ligand Field Theory Applications for Lead(II) Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination complexes, focusing on the interaction between the central metal's orbitals and the ligands' orbitals. wikipedia.orgfiveable.meTraditionally, LFT is applied to transition metal complexes to explain the splitting of d-orbitals. youtube.comLead(II), however, is a p-block element with an electronic configuration of [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰. Its chemistry is governed by its valence 6s and 6p orbitals, not d-orbitals.

Therefore, a direct application of conventional LFT is not appropriate. However, the fundamental principles of LFT—analyzing how the electrostatic field of the ligands affects the energy levels of the central atom's orbitals based on symmetry—can be adapted. In the case of Lead bis(p-octylphenolate), we would consider the effect of the two negatively charged oxygen atoms of the phenolate ligands on the three degenerate 6p orbitals (6p_x, 6p_y, 6p_z) of the Pb(II) ion.

Assuming a bent C₂ᵥ symmetry, the electrostatic field created by the two ligands would lift the degeneracy of the 6p orbitals. The p-orbital lying along the principal axis of symmetry and the one in the plane of the molecule would be affected differently from the p-orbital perpendicular to the molecular plane. This would result in a splitting of the 6p orbitals into three non-degenerate energy levels.

This adapted molecular orbital approach, inspired by LFT principles, can help rationalize the electronic transitions observed in the UV-Vis spectrum of the complex. The transitions would likely be from the HOMO (located on the ligands) to the now split, unoccupied 6p orbitals of the lead atom, corresponding to Ligand-to-Metal Charge Transfer (LMCT) bands. koreascience.krThis provides a qualitative framework for understanding the electronic spectra and bonding in this p-block metal complex, even in the absence of d-orbital involvement.

Compound Names

Compound Name Lead bis(p-octylphenolate)

Chemical Reactivity, Stability, and Transformation Pathways

Investigation of Thermal Degradation Mechanisms

The thermal decomposition of lead(II) carboxylates, which are structurally similar to phenolates, has been a subject of study. For instance, the thermal decomposition of lead(II) decanoate (B1226879) has been investigated using techniques like thermogravimetry (TG), derivative thermogravimetry (DTG), and differential thermal analysis (DTA). rsc.org These studies indicate that the decomposition in air is largely oxidative. dtic.mil When heated, lead(II) nitrate, another lead salt, decomposes to form lead(II) oxide, nitrogen dioxide, and oxygen. youtube.comquora.com Similarly, lead sulfate (B86663) decomposes to lead(II) oxide at high temperatures. scirp.org

For lead bis(p-octylphenolate), a similar decomposition pathway is anticipated. Upon heating in the presence of air, it is expected to decompose into lead(II) oxide (PbO) and various organic byproducts derived from the p-octylphenol ligand. The decomposition would likely proceed through the cleavage of the lead-oxygen bond. The organic fragments would subsequently undergo oxidation. In an inert atmosphere, the decomposition might yield metallic lead and a mixture of carbonaceous materials. dtic.mil

Table 1: Anticipated Thermal Decomposition Products of Lead Bis(p-octylphenolate)

| Condition | Expected Lead-Containing Product | Expected Organic Byproducts |

| In Air | Lead(II) Oxide (PbO) | Oxidation products of p-octylphenol (e.g., CO₂, H₂O, smaller organic fragments) |

| In Inert Atmosphere | Metallic Lead (Pb) | Carbonaceous material, p-octylphenol, and other organic fragments |

Photochemical Stability and Degradation Pathways

Specific studies on the photochemical stability of lead bis(p-octylphenolate) are not readily found. However, the photochemical behavior of phenolic compounds has been extensively studied. Phenol (B47542) itself can undergo photocatalytic degradation in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light. researchgate.net This process involves the generation of reactive oxygen species (ROS) that attack the phenol molecule, leading to its degradation into various intermediates and eventually mineralization to carbon dioxide and water. researchgate.netmdpi.com

It can be postulated that lead bis(p-octylphenolate) would exhibit some sensitivity to UV light, particularly in the presence of photocatalytically active substances. The p-octylphenol ligand would be the primary site of photochemical activity. The degradation pathway would likely involve the generation of phenoxyl radicals, followed by a series of oxidation reactions. The presence of the lead ion might influence the rate and mechanism of degradation, but without specific experimental data, this remains speculative.

Table 2: Potential Intermediates in the Photochemical Degradation of the p-Octylphenol Ligand

| Intermediate Type | Example |

| Aromatic Intermediates | Hydroxylated derivatives of p-octylphenol |

| Aliphatic Intermediates | Short-chain carboxylic acids |

| Final Products | Carbon dioxide and water |

Hydrolytic Stability and Kinetic Studies

The hydrolytic stability of lead bis(p-octylphenolate) would be influenced by the pH of the aqueous environment. Alkali metal phenolates are known to hydrolyze in water to produce basic solutions. wikipedia.org The hydrolysis of the lead(II) ion itself has been studied, revealing the formation of various polynuclear hydroxo complexes, such as [Pb(OH)]⁺, [Pb₄(OH)₄]⁴⁺, and [Pb₆(OH)₈]⁴⁺, depending on the pH and lead concentration. nih.govrsc.org

Given this, lead bis(p-octylphenolate) is expected to undergo hydrolysis, especially under acidic or basic conditions. The reaction would involve the protonation of the phenolate (B1203915) oxygen, leading to the release of p-octylphenol and the formation of lead(II) hydroxide (B78521) or other lead hydroxo species. The kinetics of this process would depend on factors such as temperature, pH, and the presence of other coordinating species in the solution.

Table 3: Potential Hydrolysis Products of Lead Bis(p-octylphenolate) in Aqueous Solution

| pH Condition | Potential Lead-Containing Products | Potential Organic Product |

| Acidic | Pb²⁺(aq) | p-Octylphenol |

| Neutral to Mildly Basic | Pb(OH)₂, various lead hydroxo complexes | p-Octylphenol |

| Strongly Basic | Plumbite ions [Pb(OH)₃]⁻ | p-Octylphenolate |

Reactivity with Common Industrial Reagents and Solvents

The reactivity of lead bis(p-octylphenolate) with industrial reagents and solvents will be dictated by the chemical nature of both the lead-phenolate bond and the p-octylphenol ligand.

Acids: Strong acids would readily protonate the phenolate, leading to the formation of p-octylphenol and the corresponding lead salt of the acid.

Bases: Strong bases are unlikely to react with the phenolate anion but could potentially form more complex plumbite species with the lead(II) ion.

Oxidizing Agents: Strong oxidizing agents could oxidize the lead(II) to lead(IV) or could lead to the degradation of the organic ligand.

Reducing Agents: Strong reducing agents could reduce the lead(II) to metallic lead.

Solvents: The solubility of lead(II) carboxylates in organic solvents is known to be dependent on temperature and the nature of the solvent. researchgate.net Lead bis(p-octylphenolate), with its bulky nonpolar octyl groups, is expected to be soluble in nonpolar organic solvents. The choice of solvent can also influence the structure of lead complexes. mdpi.com

Table 4: Predicted Reactivity of Lead Bis(p-octylphenolate) with Common Industrial Reagents

| Reagent Type | Expected Reaction |

| Strong Acids (e.g., HCl, H₂SO₄) | Decomposition to p-octylphenol and the corresponding lead salt (e.g., PbCl₂, PbSO₄). |

| Strong Bases (e.g., NaOH) | Formation of plumbite complexes. |

| Halogens (e.g., Cl₂, Br₂) | Potential oxidation of Pb(II) and/or halogenation of the aromatic ring of the ligand. |

| Alkyl Halides | Unlikely to react under normal conditions. |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of lead bis(p-octylphenolate) will primarily involve the lead center. Lead exists in two main oxidation states: +2 and +4. wikipedia.org The lead(II) ion in lead bis(p-octylphenolate) can be oxidized to lead(IV). Lead(IV) compounds are typically strong oxidizing agents. wikipedia.org The oxidation can be achieved by strong chemical oxidants or electrochemically. For example, the oxidation of other lead(II) compounds to lead(IV) oxide (PbO₂) can be promoted by free chlorine. acs.orgresearchgate.net

Conversely, the lead(II) ion can be reduced to metallic lead (Pb⁰). This can be accomplished by reacting with reducing agents. For instance, lead(II) oxide can be reduced to lead by heating with carbon or carbon monoxide. quora.comwikipedia.org Various oxidized forms of lead are easily reduced to the metal. wikipedia.org

The p-octylphenol ligand can also undergo oxidation, particularly at the phenolic hydroxyl group (if the lead-oxygen bond is cleaved) or at the aromatic ring, especially under harsh conditions.

Table 5: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reactant | Product |

| Oxidation of Lead | Lead bis(p-octylphenolate) + Strong Oxidizing Agent | Lead(IV) species + p-octylphenol |

| Reduction of Lead | Lead bis(p-octylphenolate) + Reducing Agent | Metallic Lead (Pb) + p-octylphenol |

Mechanistic Studies in Material Science Applications

Mechanistic Role as a Polymer Stabilizer in Degradation Prevention

Lead bis(p-octylphenolate) functions as a highly effective heat stabilizer, particularly for halogen-containing polymers like polyvinyl chloride (PVC). pvcstabilizer.com The thermal degradation of PVC is an autocatalytic process that begins when the polymer is exposed to high temperatures during processing. labinsights.nl This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, which creates unstable allylic chlorine atoms and polyene sequences. The released HCl further catalyzes the degradation, leading to discoloration, embrittlement, and loss of mechanical properties. labinsights.nlfaithind.com

The primary stabilization mechanism of lead bis(p-octylphenolate) involves the neutralization of hydrogen chloride. pvcstabilizer.compvcchemical.com The basic lead component of the stabilizer acts as an efficient acid scavenger, reacting with and neutralizing the HCl as it is formed. pvcchemical.com This action inhibits the autocatalytic "zipper" decomposition of the PVC chain. ippi.ac.ir

The reaction can be summarized as: Pb(O-C6H4-C8H17)2 + 2 HCl → PbCl2 + 2 HO-C6H4-C8H17

By sequestering HCl, the stabilizer prevents the acid-catalyzed degradation from propagating, thus maintaining the polymer's structural integrity. pvcstabilizer.com Additionally, the phenolate (B1203915) component may contribute to stabilization. Phenolic compounds are known primary antioxidants that can act as radical scavengers, terminating the free-radical chain reactions that are part of the broader degradation process initiated by heat and shear. specialchem.comslideshare.net They do this by donating a hydrogen atom to peroxy radicals, which are key intermediates in oxidative degradation, thereby forming a stable radical that does not propagate the chain reaction. slideshare.net This dual-action—HCl scavenging and potential antioxidant activity—provides comprehensive protection during high-temperature processing and extends the service life of the final product. faithind.com

Table 1: Comparative Performance of PVC Stabilizer Systems This interactive table summarizes typical performance metrics for PVC compounds formulated with different heat stabilizers, illustrating the effectiveness of lead-based systems.

| Stabilizer System | Initial Color Stability | Long-Term Heat Stability | Lubricity | Electrical Properties |

|---|---|---|---|---|

| Lead-Based (e.g., Lead Phenolate) | Excellent | Excellent | Good | Excellent |

| Mixed Metal (Ca/Zn) | Good | Moderate | Good | Good |

| Organotin | Excellent | Excellent | Fair | Good |

| Organic-Based | Fair to Good | Moderate | Varies | Poor |

Mechanisms of Action as a Corrosion Inhibitor

While primarily used as a polymer stabilizer, the chemical structure of lead bis(p-octylphenolate) suggests it can also function as a corrosion inhibitor on metal surfaces. The mechanism of organic corrosion inhibitors typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. corromat.comresearchgate.net

The action can proceed via two main pathways:

Chemisorption: The phenolate group, with its electron-rich oxygen atoms, can chemically bond to the metal surface. Phenolic compounds are known to form complexes with metal ions, creating a stable, passivating layer on the metal. corromat.comajrconline.org This layer acts as an anodic inhibitor by impeding the dissolution of the metal.

Physisorption and Barrier Formation: The two long p-octyl chains are non-polar and hydrophobic. Once the molecule is anchored to the metal surface via the phenolate head, these alkyl tails orient themselves away from the surface, forming a dense, non-polar film. nih.gov This film acts as a physical barrier, preventing corrosive agents like water and oxygen from reaching the metal surface, thereby inhibiting the cathodic reaction.

Interactions with Polymer Chains and Substrates at a Molecular Level

The effectiveness of lead bis(p-octylphenolate) as a stabilizer is contingent on its molecular dispersion within the polymer matrix. Its molecular structure facilitates this compatibility. The long, non-polar octyl chains are compatible with the hydrocarbon backbone of the polymer, promoting good solubility and uniform distribution through van der Waals interactions. This ensures that the stabilizer molecules are available throughout the polymer to neutralize HCl as soon as it is formed at any degradation site.

At a molecular level, the interaction is targeted. Degradation in PVC initiates at defect sites in the polymer chain, such as those containing allylic chlorine atoms. pvcchemical.com The lead phenolate molecule is believed to interact with these labile sites. Some theories suggest that lead stabilizers can engage in coordination bonds with electron-rich sites on the polymer chain, which may pre-emptively stabilize these weak points.

The primary chemical interaction, however, remains the reaction with HCl. This is a direct, molecule-to-molecule interaction where the stabilizer is consumed to protect the polymer. The resulting lead chloride (PbCl2) is a stable salt that is generally inert within the PVC matrix, although at very high concentrations it could potentially act as a pro-degradant.

Influence on Polymer Processing and Morphology

Beyond stabilization, lead bis(p-octylphenolate) significantly influences the processing behavior and final morphology of the polymer. This is due to its dual function as both a stabilizer and a lubricant, a common characteristic of metal soaps and organic-acid metal salts used in polymer formulations. chembroad.comnimbasia.com

Influence on Processing:

Lubrication: The long alkyl chains of the octylphenolate group reduce friction between polymer chains and between the polymer melt and the metal surfaces of processing equipment (e.g., extruders, molds). nimbasia.com This external lubrication prevents the polymer from sticking to machinery and reduces the risk of shear-induced degradation.

Rheology Modification: By reducing intermolecular friction, the compound lowers the melt viscosity of the polymer. This improves the flow characteristics of the material, allowing for lower processing temperatures and pressures, which in turn reduces thermal stress on the polymer. nimbasia.com Enhanced flowability also enables more complex shapes to be molded and can lead to faster production cycles.

Influence on Morphology:

Homogeneity: The improved melt flow and dispersion of the stabilizer contribute to a more homogeneous final product. Better mixing ensures that other additives, such as fillers and pigments, are evenly distributed, preventing agglomeration and reducing defects.

Surface Finish: The lubricating effect of lead bis(p-octylphenolate) often results in a smoother, glossier surface on the finished product. This is because the smoother flow of the polymer melt allows it to replicate the mold surface more accurately.

The combined effect of thermal stabilization and lubrication allows polymers like PVC to be processed effectively without significant degradation, ensuring that the final product retains its desired mechanical properties and aesthetic appearance. faithind.comchembroad.com

Environmental Distribution, Fate, and Analytical Methodologies

Environmental Pathways and Transformation Products

The environmental journey of Lead bis(p-octylphenolate) is dictated by the chemical and physical properties of the lead-octylphenol bond and the individual characteristics of its lead and p-octylphenol moieties. Upon release into the environment, this compound is likely to undergo a series of transformations that influence its mobility, bioavailability, and toxicity.

Environmental Entry and Transport:

Lead bis(p-octylphenolate) could enter the environment through various industrial activities where it might be used as a stabilizer or catalyst. Initial distribution would be localized to the point of release, such as industrial effluents or landfill leachates. Due to the presence of the long octyl chains, the compound is expected to have low water solubility and a high affinity for organic matter. Consequently, in aquatic systems, it would likely partition to sediment and suspended particulate matter. In terrestrial environments, it would tend to bind strongly to the organic fraction of soil, limiting its vertical mobility.

Transformation and Degradation:

Once in the environment, Lead bis(p-octylphenolate) is susceptible to both biotic and abiotic degradation processes. The primary transformation pathway is anticipated to be the cleavage of the lead-oxygen bond, releasing lead ions and p-octylphenol.

Abiotic Degradation: Photolysis, particularly in sunlit surface waters, could contribute to the breakdown of the compound. The energy from ultraviolet (UV) radiation can break the chemical bonds, leading to the formation of intermediate products. Hydrolysis, the reaction with water, may also play a role in cleaving the lead-phenolate bond, especially under certain pH conditions.

Biotic Degradation: Microorganisms in soil and sediment are expected to be the primary drivers of the biodegradation of the p-octylphenol component. Various bacterial strains have been identified that can degrade alkylphenols, although the process can be slow, especially for branched-chain isomers. The degradation of p-octylphenol can lead to the formation of various intermediate metabolites before eventual mineralization to carbon dioxide and water.

Transformation Products:

The degradation of Lead bis(p-octylphenolate) will result in a cascade of transformation products. The initial breakdown will yield lead ions (Pb²⁺) and p-octylphenol. The subsequent fate of these products is of significant environmental concern.

Lead Species: The released lead ions can undergo various speciation reactions in the environment, complexing with inorganic ligands (e.g., hydroxides, carbonates, sulfides) or organic matter. The speciation of lead is a critical determinant of its mobility and toxicity.

p-Octylphenol and its Metabolites: p-Octylphenol is a known endocrine-disrupting compound and is persistent in the environment. Its microbial degradation can produce shorter-chain alkylphenols, carboxylic acids, and other polar metabolites. The toxicity and persistence of these degradation products can sometimes be comparable to or even greater than the parent compound.

A summary of the likely environmental fate of Lead bis(p-octylphenolate) is presented in the table below.

| Process | Description | Key Factors | Potential Products |

| Sorption | Binding to soil organic matter and sediment. | Organic carbon content, particle size. | Immobilized Lead bis(p-octylphenolate). |

| Photolysis | Degradation by sunlight. | UV intensity, water clarity. | Lead ions, p-octylphenol, and radical species. |

| Hydrolysis | Reaction with water leading to bond cleavage. | pH, temperature. | Lead ions, p-octylphenol. |

| Biodegradation | Microbial breakdown of the organic component. | Microbial community, oxygen availability, temperature. | p-Octylphenol metabolites, lead ions. |

Advanced Analytical Detection and Quantification Methods in Environmental Matrices

The accurate detection and quantification of Lead bis(p-octylphenolate) and its transformation products in complex environmental matrices such as soil, water, and sediment are crucial for assessing its environmental impact. Due to the compound's hybrid nature, a combination of analytical techniques targeting both the organometallic structure and its individual components is necessary.

Sample Preparation:

Effective sample preparation is a critical first step to isolate the target analytes from the environmental matrix and minimize interferences.

Extraction: For solid samples like soil and sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with organic solvents such as hexane (B92381) or a mixture of hexane and acetone (B3395972) are commonly employed for organolead and alkylphenol compounds. For water samples, solid-phase extraction (SPE) with cartridges packed with materials like C18 or polymeric sorbents is effective for concentrating the analytes.

Derivatization: To enhance the volatility and chromatographic behavior of p-octylphenol and its polar degradation products for gas chromatography (GC) analysis, derivatization is often necessary. Silylation or acetylation are common derivatization techniques.

Analytical Instrumentation:

A range of sophisticated analytical instruments is available for the detection and quantification of Lead bis(p-octylphenolate) and its breakdown products.

| Analytical Technique | Target Analyte(s) | Principle | Advantages | Limitations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | p-Octylphenolate (after derivatization), some volatile organolead compounds. | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. | High sensitivity and selectivity. | Requires derivatization for polar compounds; thermal degradation of labile compounds. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Lead bis(p-octylphenolate), p-octylphenol, and its polar metabolites. | Separates compounds in the liquid phase and provides structural information through tandem mass spectrometry. | Suitable for non-volatile and thermally labile compounds; high specificity. | Matrix effects can suppress or enhance ionization. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Total lead and lead isotopes. | Atomizes and ionizes the sample to detect elements at very low concentrations. | Extremely low detection limits for lead; isotopic analysis for source tracking. | Provides total elemental concentration, not chemical speciation. |

| Hyphenated Techniques (e.g., HPLC-ICP-MS) | Speciation of lead compounds. | Combines the separation power of HPLC with the sensitive elemental detection of ICP-MS. | Provides information on the different chemical forms of lead. | Complex instrumentation and data analysis. |

Speciation Studies of Lead in Complex Environmental Samples

Understanding the chemical form or "speciation" of lead in the environment is paramount, as it governs the element's bioavailability, toxicity, and mobility. In the context of Lead bis(p-octylphenolate) contamination, the release of lead ions necessitates a thorough investigation of their subsequent interactions within the environmental matrix.

Importance of Lead Speciation:

The toxicity of lead is highly dependent on its chemical form. For instance, ionic lead (Pb²⁺) is generally more bioavailable and toxic than lead that is strongly bound to soil minerals or organic matter. Speciation analysis helps to differentiate between these forms and thus provides a more accurate assessment of the environmental risk.

Analytical Approaches for Lead Speciation:

Several analytical approaches can be employed to determine the speciation of lead in environmental samples.

Sequential Extraction: This is a widely used operational method that involves the successive leaching of a sample with a series of reagents of increasing strength. Each step targets a different fraction of the total lead, such as the water-soluble, exchangeable, carbonate-bound, iron-manganese oxide-bound, organic matter-bound, and residual fractions. While this method provides valuable information on the potential mobility of lead, it is important to note that the fractions are operationally defined and may not perfectly represent the true speciation.

Spectroscopic Techniques: Advanced spectroscopic techniques can provide more direct information on the chemical environment of lead.

X-ray Absorption Spectroscopy (XAS): This technique can provide information on the oxidation state and coordination environment of lead, helping to identify the specific minerals or organic functional groups to which lead is bound.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical state of elements on the surface of particles.

Hyphenated Chromatographic Techniques: As mentioned in the previous section, coupling a separation technique like HPLC with an element-specific detector like ICP-MS (HPLC-ICP-MS) allows for the separation and quantification of different lead species.

Influence of p-Octylphenolate on Lead Speciation:

The presence of p-octylphenolate and its degradation products in the environment can influence the speciation of lead. These organic molecules can act as ligands, forming complexes with lead ions. The formation of these organo-lead complexes can affect the solubility, mobility, and bioavailability of lead in soil and water.

Remediation Strategies for Lead-Containing Chemical Residues

The remediation of sites contaminated with Lead bis(p-octylphenolate) presents a significant challenge due to the co-occurrence of a heavy metal (lead) and a persistent organic pollutant (p-octylphenol). Effective remediation strategies must address both types of contaminants simultaneously. A variety of physical, chemical, and biological methods are available, and often a combination of these approaches is the most effective solution.

Physical Remediation:

Excavation and Landfilling: This is a straightforward but often expensive method that involves the physical removal of the contaminated soil and its disposal in a secure landfill. It is typically reserved for highly contaminated sites where other treatment options are not feasible.

Soil Washing: This ex-situ technique involves washing the excavated soil with a liquid solution to remove the contaminants. The washing fluid can contain chelating agents to mobilize lead and surfactants to enhance the desorption of p-octylphenol. The treated soil can then be returned to the site, and the contaminated washing fluid requires further treatment.

Chemical Remediation:

Solidification/Stabilization: This in-situ or ex-situ process involves mixing the contaminated soil with binding agents, such as cement, fly ash, or phosphate-based materials, to immobilize the lead. This reduces the mobility and bioavailability of the lead but does not remove it from the soil. This method is less effective for organic contaminants like p-octylphenol.

Chemical Oxidation: In-situ chemical oxidation (ISCO) involves injecting strong oxidizing agents, such as permanganate (B83412) or persulfate, into the subsurface to degrade the p-octylphenol. This method can be effective for the organic component of the contamination but does not address the lead.

Biological Remediation (Bioremediation):

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants.

Phytoextraction: Certain plants, known as hyperaccumulators, can take up large amounts of lead from the soil into their tissues. The plants can then be harvested and disposed of, gradually reducing the lead concentration in the soil.

Phytodegradation: Plants and their associated microorganisms can degrade organic contaminants like p-octylphenol in the root zone (rhizosphere).

Microbial Remediation: This involves the use of microorganisms to degrade organic contaminants. Bioaugmentation (the addition of specific microbial strains) or biostimulation (the addition of nutrients to enhance the activity of indigenous microorganisms) can be used to accelerate the breakdown of p-octylphenol.

Combined Remediation Approaches:

Given the mixed nature of the contamination, combined remediation strategies are often the most promising.

| Remediation Strategy | Mechanism | Target Contaminant(s) | Advantages | Disadvantages |

| Soil Washing with Chelating Agents and Surfactants | Solubilization and removal of contaminants. | Lead and p-octylphenol. | Effective for both contaminant types. | Ex-situ, generates contaminated wastewater. |

| Phytoremediation with Hyperaccumulating and Degrading Plants | Plant uptake of lead and microbial degradation of p-octylphenol. | Lead and p-octylphenol. | In-situ, cost-effective, and environmentally friendly. | Slow process, limited to the root zone. |

| Solidification/Stabilization followed by Bioremediation | Immobilization of lead and microbial degradation of p-octylphenol. | Lead and p-octylphenol. | Addresses both contaminants sequentially. | May reduce the bioavailability of p-octylphenol for microbial degradation. |

The selection of the most appropriate remediation strategy depends on a variety of site-specific factors, including the concentration and extent of the contamination, the soil type, and the intended future use of the land.

Advanced Materials and Emerging Applications Research

Exploration in Advanced Polymeric Systems

Lead bis(p-octylphenolate) has been investigated primarily for its role as a heat stabilizer in advanced polymeric systems, most notably in polyvinyl chloride (PVC). google.comnih.govgmtechnochem.com The thermal degradation of PVC is a significant challenge during its processing at elevated temperatures, leading to the release of hydrochloric acid (HCl) and the formation of conjugated double bonds, which cause discoloration and deterioration of mechanical properties. jmaterenvironsci.comgoldstab.com

Lead-based stabilizers, including phenolates, are effective in mitigating this degradation. gmtechnochem.com The mechanism of stabilization involves the reaction of the lead compound with the released HCl, forming stable lead chloride and preventing the autocatalytic dehydrochlorination of the polymer. gmtechnochem.comgoldstab.com The phenolate (B1203915) moiety of the stabilizer can also play a role in reacting with and neutralizing acidic byproducts.

Research has shown that reacting basic lead salts with alkyl phenols, such as p-tert-octyl phenol (B47542), yields products with enhanced activity as stabilizers compared to the basic lead stabilizers alone. google.com These organolead compounds offer excellent long-term thermal stability and are particularly suitable for applications requiring high-temperature processing. nih.govgmtechnochem.com

The performance of lead-based stabilizers can be compared with other systems, such as those based on calcium-zinc (CaZn) and organic-based stabilizers (OBS). While CaZn and OBS systems may offer better initial color retention, lead-based stabilizers often provide superior long-term thermal stability. nih.gov The choice of stabilizer system is dictated by the specific requirements of the application, including processing conditions, desired end-product properties, and regulatory considerations. researchgate.net

Below is a comparative overview of the general properties of different heat stabilizer systems for PVC:

| Stabilizer Type | Primary Mechanism | Key Advantages | Common Applications |

| Lead-Based (e.g., Lead bis(p-octylphenolate)) | HCl scavenging, formation of stable lead chlorides | Excellent long-term heat stability, good electrical insulation properties, cost-effective | Pipes, fittings, wire and cable insulation |

| Calcium-Zinc (CaZn) | HCl scavenging, formation of metal chlorides | Good initial color, generally lower toxicity than lead | Flexible PVC, food contact applications |

| Organotin | HCl scavenging, substitution of labile chlorine atoms | High efficiency, good transparency | Rigid PVC films, profiles, bottles |

| Organic-Based Stabilizers (OBS) | HCl scavenging, Diels-Alder reactions with polyenes | Heavy-metal-free, can offer good color stability | Various rigid and flexible PVC applications |

This table presents a generalized comparison, and the specific performance of a stabilizer can vary depending on its formulation and the polymer system.

Potential in Catalytic Processes and Transformations

While the primary application of Lead bis(p-octylphenolate) has been in polymer stabilization, its chemical structure suggests potential, albeit largely unexplored, in the realm of catalysis. Organolead compounds and metal phenolates have been noted for their catalytic activities in various organic transformations. mdpi.com

The lead center in the compound, being a Lewis acid, could potentially catalyze reactions such as esterifications, transesterifications, and aldol (B89426) condensations. The phenolate ligands, on the other hand, can act as bases or nucleophiles, participating in reactions where such functionalities are required. researchgate.net The bulky p-octyl groups on the phenol rings could influence the steric environment around the lead center, potentially imparting selectivity in catalytic reactions.

Research into the catalytic applications of lead compounds has explored their use in various reactions. For instance, lead-doped metal oxides have been used in organic synthesis and photocatalytic oxidation. researchgate.net While direct studies on the catalytic activity of Lead bis(p-octylphenolate) are not widely reported, the fundamental properties of its constituents provide a basis for future research in this area.

Potential areas for catalytic exploration could include:

Polymerization reactions: As an initiator or catalyst in ring-opening polymerization or other polymerization processes.

Oxidation reactions: In conjunction with an oxidant for the selective oxidation of organic substrates.

Condensation reactions: Catalyzing reactions that involve the formation of carbon-carbon or carbon-heteroatom bonds.

Further research is necessary to isolate and characterize the catalytic activity of Lead bis(p-octylphenolate) and to determine its efficacy and selectivity in various chemical transformations.

Role in Novel Coating and Surface Technologies

Lead compounds have historically been used in coatings to enhance durability, provide corrosion resistance, and act as drying agents. gmtechnochem.com Although the use of lead in consumer paints is now heavily restricted due to health concerns, lead-based materials continue to be investigated for specialized industrial and protective coatings where high performance is critical.

Lead bis(p-octylphenolate), with its combination of a heavy metal and organic ligands, possesses properties that could be beneficial in novel coating formulations. The lead component can contribute to the coating's anti-corrosive properties, while the long octyl chains of the phenolate ligands can enhance hydrophobicity and improve compatibility with organic binder systems.

The potential roles of Lead bis(p-octylphenolate) in coating and surface technologies could include:

Anti-corrosion additives: For protective coatings on metal substrates.

Driers and curing agents: To accelerate the drying and hardening of coating films.

Hydrophobizing agents: To impart water-repellent properties to surfaces.

UV stabilizers: The aromatic phenolate structure may offer some level of UV absorption, contributing to the prevention of photodegradation of the coating binder.

The performance of additives in coatings is a critical area of research, with a focus on improving properties such as rheology, wetting, dispersion, and film formation. pcimag.compcimag.com The development of multifunctional additives that can impart several beneficial properties simultaneously is of particular interest.

| Potential Function in Coatings | Underlying Chemical Property | Expected Performance Enhancement |

| Anti-Corrosion Agent | Formation of a passivating layer on metal surfaces by the lead component. | Improved resistance of the coated substrate to environmental degradation. |

| Drying Agent (Drier) | Catalysis of the oxidative cross-linking of drying oils and alkyd resins. | Faster curing times for the coating film. |

| Hydrophobicity Modifier | The non-polar nature of the p-octylphenyl groups. | Increased water resistance and beading effect on the coating surface. |

| Binder Compatibility | The organic nature of the phenolate ligands. | Improved dispersion and stability of the additive within the coating formulation. |

This table outlines the hypothetical functions of Lead bis(p-octylphenolate) in coatings based on the known properties of its constituent parts.

Integration into Functional Materials

The integration of Lead bis(p-octylphenolate) into functional materials extends beyond its role as a simple additive. A functional material is designed to possess specific properties that allow it to perform a particular function. In the context of this compound, its primary established role is imparting thermal stability to PVC, thereby making PVC a more functional and processable material. gmtechnochem.comgoldstab.com

Furthermore, the incorporation of Lead bis(p-octylphenolate) into polymer composites could lead to materials with enhanced thermal and mechanical properties. The bulky organic ligands could influence the morphology and interfacial interactions within the composite material.

Future research directions for the integration of Lead bis(p-octylphenolate) into functional materials might include:

Precursor for Nanomaterials: Thermal decomposition or chemical transformation of the compound to synthesize lead-based nanoparticles or thin films.

Modifier for Polymer Blends and Composites: To improve the compatibility and performance of multi-component polymer systems.

Active Component in Sensors: Investigating the potential for the lead center to interact with specific analytes, leading to a detectable response.

The development of such functional materials would require a detailed understanding of the synthesis-structure-property relationships of materials incorporating Lead bis(p-octylphenolate).

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Lead bis(p-octylphenolate) with high purity, and how are critical parameters optimized?

- Methodological Answer : Lead bis(p-octylphenolate) is typically synthesized via ligand exchange reactions. For example, sodium p-octylphenolate reacts with lead salts (e.g., Pb(NO₃)₂) under controlled pH and temperature. Key parameters include stoichiometric ratios (1:2 for Pb²⁺:ligand), solvent polarity (e.g., ethanol or toluene), and reaction duration (12–24 hours). Post-synthesis purification involves recrystallization or column chromatography. Purity is verified via elemental analysis, NMR (Appendix A in ), and X-ray crystallography (Appendices B–E in ). Ensure compliance with regulatory limits (0.1% concentration under EU restrictions ).

Q. What spectroscopic and crystallographic techniques are essential for characterizing Lead bis(p-octylphenolate)?

- Methodological Answer :

- NMR Spectroscopy : Identifies ligand coordination and structural integrity. For example, ¹H/¹³C NMR detects shifts in phenolic protons and alkyl chains (Appendix A in ).

- X-ray Crystallography : Resolves molecular geometry and Pb-O bond lengths. Studies show Pb(II) adopts a distorted octahedral coordination in similar compounds (e.g., Pb-O distances of 2.4–2.6 Å in ).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically above 200°C.

Q. How do regulatory guidelines influence the handling and disposal of Lead bis(p-octylphenolate) in laboratory settings?

- Methodological Answer : The compound is classified under "Metals, non-essential" with a 0.1% concentration limit in products . Labs must use fume hoods, PPE (gloves, goggles), and sealed containers for storage. Waste disposal follows EPA guidelines for heavy metals, including chelation with EDTA before neutralization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for Lead bis(p-octylphenolate)?

- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., solvent polarity, humidity). Systematic studies should:

- Compare solubility in aprotic (toluene) vs. polar solvents (DMSO) using UV-Vis spectroscopy.

- Monitor stability via accelerated aging tests (e.g., 40°C/75% RH for 30 days) with periodic XRD analysis to detect structural degradation .

- Cross-reference findings with computational models (e.g., DFT calculations of solvation energies).

Q. What mechanistic insights can be gained from studying steric effects of p-octylphenol ligands in Lead bis(p-octylphenolate)?

- Methodological Answer : Steric hindrance from the bulky p-octyl group influences reactivity and coordination geometry. Advanced approaches include:

- Single-Crystal Analysis : Compare Pb-O bond angles with less hindered analogues (e.g., Pb-biphenylphosphine complexes in ).

- Kinetic Studies : Monitor ligand substitution rates with competing ligands (e.g., thiourea) to quantify steric vs. electronic contributions.

- DFT Modeling : Predict electronic structures and compare with experimental IR/Raman spectra .

Q. How can computational methods predict the environmental fate and toxicity of Lead bis(p-octylphenolate)?

- Methodological Answer :

- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicity data from similar lead compounds (e.g., LD₅₀ in aquatic organisms ).

- Molecular Dynamics Simulations : Model leaching behavior in soil/water systems to assess bioavailability.

- Life Cycle Assessment (LCA) : Integrate synthesis, usage, and disposal data to evaluate environmental impact .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing conflicting bioactivity data in Lead bis(p-octylphenolate) studies?

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with XRD/NMR validation).

- Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity via I² statistics.

- Sensitivity analyses to identify outliers linked to synthesis variables (e.g., solvent choice).

Q. How should researchers structure a manuscript to comply with journal standards when reporting novel Lead bis(p-octylphenolate) findings?

- Experimental Section : Detail synthesis protocols, including safety measures and characterization methods (e.g., "Pb content was verified via ICP-MS").

- Supporting Information : Append raw XRD/NMR data (Appendices B–E in ) and toxicity assays.

- References : Cite primary literature (e.g., ligand design principles from ) and avoid non-peer-reviewed sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.